molecular formula C20H25NO3 B2711059 4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide CAS No. 449155-74-2

4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B2711059
CAS No.: 449155-74-2
M. Wt: 327.424
InChI Key: NSZBRBBYYBERLN-UHFFFAOYSA-N
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Description

4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide is a high-purity chemical compound offered for research and development purposes . As a butanamide derivative featuring ethylphenoxy and methoxymethylphenyl substituents, this compound presents a structurally interesting molecule for investigative applications. Compounds within this structural family are often explored in various pharmacological and biochemical contexts, including but not limited to, the study of enzyme interactions and receptor binding activities. Researchers may find value in its potential as a candidate for probing biological pathways or as a synthetic intermediate. While specific biological data is not fully characterized, its chemical structure suggests potential relevance in early-stage discovery research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-4-16-8-10-17(11-9-16)24-13-5-6-20(22)21-18-14-15(2)7-12-19(18)23-3/h7-12,14H,4-6,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZBRBBYYBERLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide typically involves a multi-step process. One common method includes the reaction of 4-ethylphenol with butanoyl chloride to form 4-ethylphenyl butanoate. This intermediate is then reacted with 2-methoxy-5-methylaniline under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or butanamide groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets. The phenoxy and butanamide groups can interact with enzymes and receptors, modulating their activity. This compound may also affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The 4-ethylphenoxy group is shared with benzamide analogs, but the absence of a carbamothioyl group distinguishes the target compound’s reactivity. In contrast, ’s butanamide derivatives employ sulfonamido and heterocyclic groups (e.g., pyrimidinyl), which are critical for CTPS1 inhibition .
  • Stereochemistry : Compounds in feature complex stereospecific backbones, which are absent in the target compound. This simplification may reduce synthetic complexity but limit selectivity for chiral targets .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s logP is likely higher than ’s hydroxy-containing derivatives but lower than ’s sulfonamido-pyrimidinyl analogs due to its balanced aryl and ether groups.
  • Metabolic Stability: The absence of stereocenters (vs. ) may reduce metabolic complexity, while the methoxy group could slow oxidative degradation compared to ethylphenoxy-methylbenzamides .
  • Solubility: Limited aqueous solubility is anticipated due to aromatic substituents, though the butanamide backbone may improve it slightly compared to benzamides .

Biological Activity

4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a phenoxy group and a butanamide moiety, suggests various interactions with biological targets, making it a candidate for further investigation into its therapeutic applications.

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name: 4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide
  • Molecular Formula: C20H25NO3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate: The reaction of 4-ethylphenol with butanoyl chloride produces 4-ethylphenyl butanoate.
  • Final Product Formation: This intermediate is then reacted with 2-methoxy-5-methylaniline in the presence of a base (e.g., sodium hydroxide) to yield the final product.

The biological activity of 4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound may modulate various biochemical pathways, leading to its observed effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6, which are crucial mediators in inflammatory responses. For instance, compounds similar to 4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide demonstrated potent inhibition of IL-1β and IL-6 mRNA expression levels in human keratinocyte cells .

Cytotoxicity Studies

In vivo studies have assessed the cytotoxicity of this compound. The administration of related compounds showed that they effectively reduced mRNA levels of inflammatory cytokines without inducing hepatotoxicity, as evidenced by lower alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels compared to control groups treated with lipopolysaccharide (LPS) .

Case Studies

Study Findings
In vitro inhibition studySignificant reduction in IL-6 and IL-1β mRNA expression at concentrations as low as 10 μM .
In vivo hepatotoxicity assessmentCompounds showed no significant increase in liver enzyme markers, indicating safety .

Research Applications

The potential applications of 4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide span several domains:

  • Pharmaceutical Development: Its anti-inflammatory properties make it a candidate for developing treatments for diseases characterized by chronic inflammation.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.

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